molecular formula C21H23ClN6OS B2675830 (4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1286697-59-3

(4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2675830
CAS RN: 1286697-59-3
M. Wt: 442.97
InChI Key: QIXZRGIQUSWRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups, including a piperazine ring, a triazole ring, and a thiazole ring. These types of structures are often found in pharmaceutical compounds due to their ability to interact with various biological targets .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Additionally, it has a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the triazole and thiazole rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific atoms present .

Scientific Research Applications

Antipsychotic Agents

The piperazine moiety in this compound has been explored for its potential as an antipsychotic agent. Researchers investigate its effects on neurotransmitter systems, receptor binding, and modulation of dopamine and serotonin pathways. By understanding its mechanism of action, scientists aim to develop novel antipsychotic drugs with improved efficacy and reduced side effects .

Antiviral Activity

The compound’s triazole and benzothiazole components make it an interesting candidate for antiviral research. Studies explore its inhibitory effects against viral enzymes, such as proteases and polymerases. Researchers investigate its potential to combat RNA and DNA viruses, including influenza, HIV, and herpesviruses .

Antibacterial Properties

The synthesized compound may exhibit antibacterial activity due to its structural features. Researchers evaluate its effectiveness against Gram-positive and Gram-negative bacteria. By understanding its mode of action, they aim to develop new antibiotics or enhance existing ones .

Anticancer Potential

The compound’s unique structure warrants investigation in the field of oncology. Scientists explore its cytotoxic effects on cancer cell lines, including breast, colon, and leukemia cells. Additionally, molecular docking studies predict its interactions with key cancer-related proteins .

Anti-inflammatory Agents

Given the prevalence of inflammatory diseases, researchers study the compound’s anti-inflammatory properties. They investigate its impact on cytokine production, NF-κB signaling, and immune responses. Potential applications include rheumatoid arthritis, inflammatory bowel disease, and autoimmune disorders .

Neuroprotective Effects

The piperazine-containing derivatives have shown promise in neuroprotection. Researchers explore their potential in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. By elucidating their mechanisms, they aim to develop therapeutic interventions .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6OS/c1-14-19(24-25-28(14)21-23-16-7-3-5-9-18(16)30-21)20(29)27-12-10-26(11-13-27)17-8-4-2-6-15(17)22/h2,4,6,8H,3,5,7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXZRGIQUSWRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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